

2-Bromo-1-phenylethanol molecular weight and formula

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Compound of Interest

Compound Name: **2-Bromo-1-phenylethanol**

Cat. No.: **B177431**

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An In-depth Technical Guide to **2-Bromo-1-phenylethanol**

This technical guide provides a comprehensive overview of **2-Bromo-1-phenylethanol**, a significant chiral building block in pharmaceutical and organic synthesis. The document details its fundamental physicochemical properties, outlines key experimental protocols for its synthesis and derivatization, and illustrates a representative synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Core Properties of **2-Bromo-1-phenylethanol**

2-Bromo-1-phenylethanol is an organic compound featuring a phenyl ring and a hydroxyl group on the first carbon of a two-carbon chain, with a bromine atom on the second carbon.^[1] Its structure contains a stereogenic center at the carbon bearing the hydroxyl and phenyl groups, making it a chiral molecule.^{[1][2]} This chirality is crucial for its application in the asymmetric synthesis of enantiomerically pure pharmaceuticals.^{[3][4]}

The quantitative physicochemical properties of **2-Bromo-1-phenylethanol** are summarized below.

Property	Value
Molecular Formula	C ₈ H ₉ BrO ^{[1][2][4][5][6][7][8]}
Molecular Weight	201.06 g/mol ^{[1][4][6][8][9]}
CAS Number	2425-28-7 (for racemic) ^{[1][5]}
Appearance	Colorless to pale yellow liquid ^[1]
Density	1.503 g/cm ³ ^{[1][5]}
Boiling Point	261.6°C at 760 mmHg ^{[1][5]}
Flash Point	135.6°C ^{[1][5]}

Synthetic and Experimental Protocols

2-Bromo-1-phenylethanol is a versatile intermediate. The enantiomerically pure forms are particularly valuable and can be synthesized through methods such as asymmetric reduction or kinetic resolution.^[4] The compound's bromo and hydroxyl groups serve as reactive centers for various transformations, including nucleophilic substitution and intramolecular cyclization to form epoxides.^[3]

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone

This protocol describes the synthesis of (R)-(-)-**2-Bromo-1-phenylethanol** using an alcohol dehydrogenase (ADH) for the enantioselective reduction of 2-bromoacetophenone.^[4]

Methodology:

- Enzyme Preparation: A suitable ADH, often from a microbial source, is prepared. This may involve the expression and purification of a recombinant enzyme.^[4]
- Reaction Setup: A reaction mixture is prepared containing 2-bromoacetophenone (e.g., 10-50 mM), a cofactor such as NADPH or NADH, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). The reaction is conducted in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).^[4]

- Initiation and Monitoring: The reaction is initiated by adding the alcohol dehydrogenase. The progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (% ee).[4]
- Workup and Purification: Upon completion, the product is extracted from the aqueous phase with an organic solvent like ethyl acetate. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.[4]

Protocol 2: Synthesis of (S)-Styrene Oxide via Intramolecular Cyclization

This protocol details the synthesis of (S)-styrene oxide from (R)-(-)-**2-Bromo-1-phenylethanol** through a base-mediated intramolecular reaction.[3]

Methodology:

- Reaction Setup: Dissolve (R)-(-)-**2-Bromo-1-phenylethanol** (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.[3]
- Base Addition: Slowly add a solution of sodium hydroxide (1.1 eq) in water dropwise with vigorous stirring.[3]
- Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[3]
- Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
- Purification: The crude product can be purified by vacuum distillation to yield (S)-styrene oxide as a colorless oil.[3]

Protocol 3: Reaction with Nucleophiles - Synthesis of (S)-2-azido-1-phenylethanol

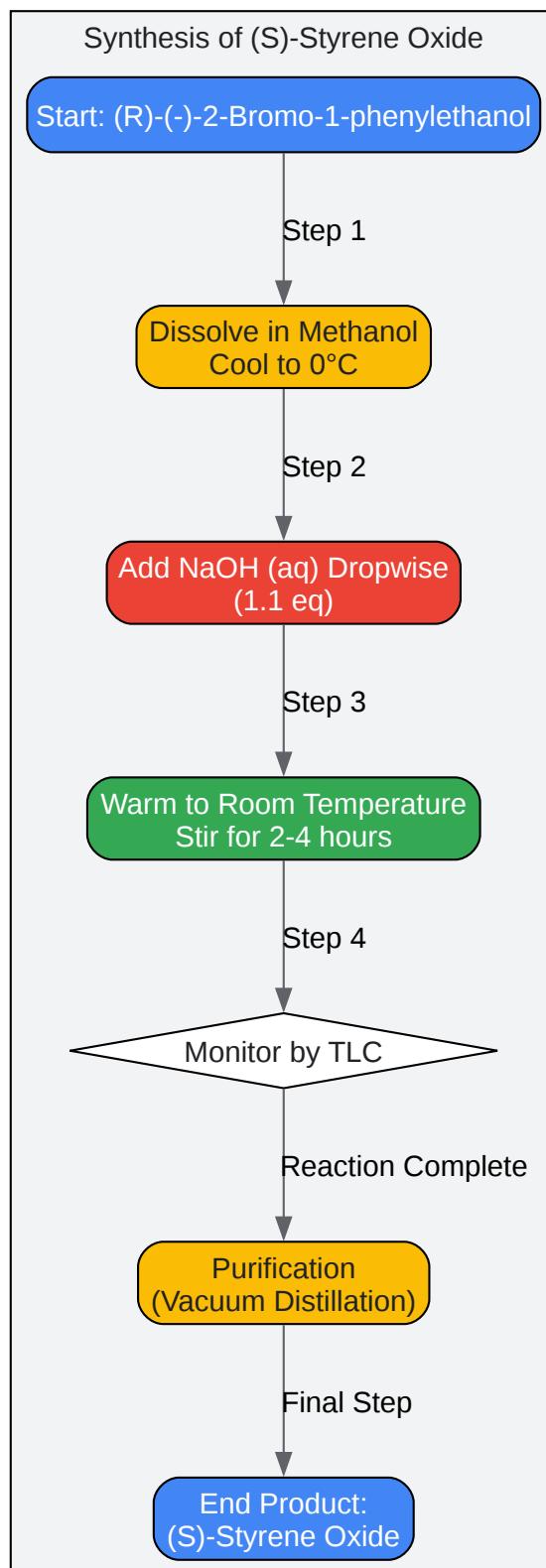
This protocol outlines the stereospecific synthesis of an azido alcohol, a key intermediate for amino alcohol synthesis, from (R)-(-)-**2-Bromo-1-phenylethanol**.[3]

Methodology:

- Reaction Setup: To a solution of (R)-(-)-**2-Bromo-1-phenylethanol** (1.0 eq) in a 1:1 mixture of water and acetone, add sodium azide (1.5 eq).[3]
- Reaction Conditions: Heat the reaction mixture to reflux (approx. 60-70 °C) and stir for 12-24 hours.[3]
- Monitoring: Monitor the reaction by TLC.[3]
- Workup: After completion, cool the mixture and remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.[3]
- Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel to obtain (S)-2-azido-1-phenylethanol.[3]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis of (S)-Styrene Oxide from (R)-(-)-**2-Bromo-1-phenylethanol**, as detailed in Protocol 2.



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Caption: Experimental workflow for the synthesis of (S)-Styrene Oxide.[3]

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